molecular formula C34H50Cl6N6O3 B12763562 5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate CAS No. 95968-67-5

5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate

Cat. No.: B12763562
CAS No.: 95968-67-5
M. Wt: 803.5 g/mol
InChI Key: KJEPBVMBUMCNHM-UHFFFAOYSA-N
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Description

5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a pyridine ring, and a dimethylaminoethyl side chain. The presence of the hydrochloride salt and hemihydrate form further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxepine ring, followed by the introduction of the pyridine ring and the dimethylaminoethyl side chain. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt and then crystallizing it as a hemihydrate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(Diethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine trihydrochloride
  • 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine

Uniqueness

5-(2-(Dimethylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is unique due to its specific structural features, such as the dimethylaminoethyl side chain and the hemihydrate form. These characteristics may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

95968-67-5

Molecular Formula

C34H50Cl6N6O3

Molecular Weight

803.5 g/mol

IUPAC Name

N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-dimethylethane-1,2-diamine;hydrate;hexahydrochloride

InChI

InChI=1S/2C17H21N3O.6ClH.H2O/c2*1-20(2)11-10-19-17-13-7-5-9-18-15(13)12-21-16-8-4-3-6-14(16)17;;;;;;;/h2*3-9,17,19H,10-12H2,1-2H3;6*1H;1H2

InChI Key

KJEPBVMBUMCNHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.CN(C)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2.O.Cl.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

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